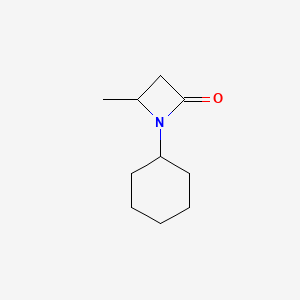

2-Azetidinone, 1-cyclohexyl-4-methyl-

Description

Significance of the 2-Azetidinone Ring System in Contemporary Organic Synthesis

The 2-azetidinone ring is a cornerstone in the development of a vast array of organic molecules. chemsynthesis.comresearchgate.net Its significance stems from several key factors:

Antibiotic Activity: The β-lactam ring is the active component in some of the most widely used classes of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams. nih.gov These molecules function by inhibiting bacterial cell wall synthesis. nih.gov

Synthetic Intermediate: The inherent ring strain of the four-membered ring makes 2-azetidinones valuable synthetic intermediates. chemsynthesis.comnih.gov The selective cleavage of the ring provides access to a variety of functionalized acyclic structures, such as β-amino acids and their derivatives. chemsynthesis.comresearchgate.net This strategy is often referred to as the "β-lactam synthon method." chemsynthesis.comresearchgate.net

Diverse Biological Activities: Beyond their antibacterial properties, β-lactam derivatives have been investigated for a range of other therapeutic applications, including as cholesterol absorption inhibitors and potential anticancer agents. nih.govnih.gov

Chiral Building Blocks: Enantiomerically pure β-lactams serve as important chiral synthons in the synthesis of complex, biologically active molecules. researchgate.net

The versatility of the 2-azetidinone scaffold continues to attract considerable attention from the scientific community, driving the development of novel synthetic methodologies and applications.

Historical Context and Evolution of 2-Azetidinone Synthesis Methodologies

The history of 2-azetidinone synthesis is rich and dates back over a century. The evolution of synthetic methods reflects the broader advancements in organic chemistry.

The first synthesis of a β-lactam was reported by Hermann Staudinger in 1907. chemijournal.com This method, now known as the Staudinger synthesis or ketene-imine cycloaddition, involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. mdpi.com This reaction remains one of the most general and widely used methods for constructing the 2-azetidinone ring. mdpi.com

Over the years, numerous other methods have been developed to synthesize 2-azetidinones, each with its own advantages and limitations. These can be broadly categorized as follows:

| Synthesis Approach | Description | Key Features |

| Ketene-Imine Cycloaddition (Staudinger Synthesis) | A [2+2] cycloaddition reaction between a ketene and an imine. | Highly versatile, widely applicable, can generate stereocenters. |

| Ester Enolate-Imine Condensation | The reaction of a pre-formed ester enolate with an imine. | Offers good control over stereochemistry, particularly for the synthesis of 3-hydroxy-β-lactams. |

| Cyclization of β-Amino Acids | Intramolecular cyclization of β-amino acids or their derivatives. | A direct approach, often requiring activating agents. |

| From Schiff Bases | Cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine (B128534). | A common and straightforward method for certain substitution patterns. chemijournal.com |

| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate the reaction. | Can lead to shorter reaction times and improved yields. mdpi.com |

The ongoing development of new and improved synthetic methods for 2-azetidinones is driven by the need for more efficient, stereoselective, and environmentally benign routes to these valuable compounds.

Structure

3D Structure

Properties

CAS No. |

78159-35-0 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

1-cyclohexyl-4-methylazetidin-2-one |

InChI |

InChI=1S/C10H17NO/c1-8-7-10(12)11(8)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 |

InChI Key |

UXHYLBRKNSBIGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)N1C2CCCCC2 |

Origin of Product |

United States |

Mechanistic Investigations of 2 Azetidinone Formation and Transformation

Reaction Mechanisms in [2+2] Cycloaddition for 2-Azetidinones

The most general and widely utilized method for synthesizing the 2-azetidinone core is the Staudinger ketene-imine cycloaddition, a formal [2+2] cycloaddition. mdpi.comnih.gov While a concerted thermal [π2s+π2a] pathway is allowed by orbital symmetry rules, it is geometrically challenging. mdpi.com Consequently, a stepwise mechanism is broadly accepted, involving the formation of a zwitterionic intermediate followed by electrocyclization. mdpi.comnih.gov

The widely accepted mechanism for the Staudinger [2+2] ketene-imine cycloaddition involves a two-step process initiated by the nucleophilic attack of the imine nitrogen on the central electrophilic carbon of the ketene (B1206846). nih.govrsc.org This initial step results in the formation of a zwitterionic intermediate. mdpi.comnih.gov This intermediate is not typically isolated but plays a pivotal role in determining the stereochemical outcome of the reaction. nih.gov

The zwitterionic intermediate can exist in conformations that lead to either cis or trans products. The conformation derived from an (E)-imine is positioned for a conrotatory ring closure to form the cis-β-lactam. nih.gov However, if this intermediate has a sufficient lifetime, isomerization can occur around the C-N bond, leading to a more thermodynamically stable conformation that subsequently cyclizes to the trans-β-lactam. nih.gov The stereoselectivity of the reaction is therefore highly dependent on reaction variables that can influence the stability and lifetime of the zwitterionic intermediate, such as solvent polarity, temperature, and the nature of the substituents on both the ketene and the imine. nih.gov For instance, polar solvents can stabilize the zwitterionic intermediate, allowing more time for isomerization and favoring the formation of the trans product. nih.gov

Table 1: Factors Influencing Stereoselectivity via Zwitterionic Intermediate

| Factor | Influence on Intermediate | Predominant Product |

|---|---|---|

| Non-polar Solvent | Less stabilization, shorter lifetime, less isomerization. | cis-β-lactam |

| Polar Solvent | Greater stabilization, longer lifetime, promotes isomerization. | trans-β-lactam |

| Low Temperature | Reduced rate of isomerization. | Kinetic product (cis) |

| High Temperature | Increased rate of isomerization. | Thermodynamic product (trans) |

Following the formation of the zwitterionic intermediate, the crucial ring-closing step occurs. This step is best described as a four-electron conrotatory electrocyclization. mdpi.com This process can also be viewed as an intramolecular Mannich-type reaction, where the enolate portion of the zwitterion attacks the electrophilic iminium moiety. mdpi.com

Theoretical studies and experimental observations support this model. The conrotatory nature of the ring closure dictates the stereochemical relationship between the substituents at the C3 and C4 positions of the newly formed 2-azetidinone ring. nih.gov The electrocyclic reaction of the zwitterionic intermediate formed from the attack of the imine's nitrogen atom on the ketene's carbonyl group leads to the formation of the β-lactam. researchgate.net In many cases, particularly when isomerization of the intermediate is facile, this process results in the thermodynamically more stable trans-β-lactam as the exclusive or major product. mdpi.comresearchgate.net The stereochemical outcome is a direct consequence of the orbital interactions during the ring closure, which are governed by torquoelectronic effects. researchgate.net

Mechanisms of Ring-Opening Reactions of 2-Azetidinones

The inherent ring strain of the four-membered 2-azetidinone ring makes it susceptible to cleavage, a property that is fundamental to the biological activity of β-lactam antibiotics and provides opportunities for synthetic transformations. frontiersin.orgkhanacademy.org The ring can be opened through various mechanisms, including nucleophilic attack, catalysis by transition metals, and polymerization processes.

The carbonyl group in the β-lactam ring is an electrophilic site susceptible to attack by nucleophiles. frontiersin.orgkhanacademy.org This process is the basis for the mechanism of action of penicillin and related antibiotics, where a serine residue in the active site of a bacterial transpeptidase enzyme acts as the nucleophile. frontiersin.orgnih.gov The nucleophilic attack on the carbonyl carbon leads to the formation of a tetrahedral intermediate. rsc.org Subsequent opening of the strained ring is facilitated by protonation of the β-lactam nitrogen, resulting in a stable, covalently bound acyl-enzyme complex that deactivates the enzyme. nih.govrsc.org

In synthetic chemistry, this reactivity is harnessed for various transformations. Nucleophiles such as alkoxides, amines, and cyanide can induce ring-opening to generate β-amino acids and their derivatives. The regioselectivity of the attack is generally at the carbonyl carbon (C2), leading to the cleavage of the N1-C2 amide bond. researchgate.net This strategy is a powerful tool for converting readily available β-lactams into a diverse array of acyclic, functionalized amine compounds. nih.gov

Table 2: Examples of Nucleophile-Induced Ring Opening

| Nucleophile | Product Type |

|---|---|

| Hydroxide / Alkoxide | β-Amino acid / ester |

| Amines | β-Amino amide |

| Cyanide | β-Amino nitrile |

Transition metals can activate the 2-azetidinone ring and facilitate its cleavage. Gold catalysts, in particular, are known to activate π-systems like alkynes and allenes appended to the β-lactam scaffold, leading to subsequent cyclization reactions that may involve the lactam ring. nih.govmdpi.com For instance, gold(III) chloride can activate an allene (B1206475) group attached at the C4 position of a 2-azetidinone, leading to an intramolecular cyclization. nih.gov

While many transition metal-catalyzed reactions involving β-lactams focus on transformations of substituents, direct ring-opening of the azetidinone core is also possible. mdpi.com Similar to the ring-opening of other strained heterocycles like aziridines, transition metal catalysts can coordinate to the lactam and facilitate nucleophilic attack or oxidative addition, leading to ring cleavage. mdpi.com For example, molybdenum complexes have been studied computationally for their ability to promote the cleavage of the N1-C2 bond of azetidin-2-ones. researchgate.net Such processes are of interest for synthesizing β-amino acids and their derivatives under mild conditions. researchgate.net

2-Azetidinones, as a class of lactams, can undergo ring-opening polymerization (ROP) to form polyamides. nih.govrsc.org ROP can proceed through various mechanisms, including anionic, cationic, or enzymatic pathways. nih.govwikipedia.org

Cationic ring-opening polymerization (CROP) is particularly relevant for N-substituted lactams. nih.gov The mechanism is typically initiated by a proton donor, such as an acid. nih.govscilit.com The polymerization begins with the protonation of the lactam's carbonyl oxygen, which renders the carbonyl carbon highly electrophilic. nih.gov A neutral lactam monomer then acts as a nucleophile, attacking the activated carbonyl carbon of the protonated lactam. nih.gov This attack leads to the opening of the ring and the formation of an aminoacyl lactam cation, which serves as the propagating species for the growing polymer chain. nih.govwikipedia.org This process continues with the sequential addition of monomer units, ultimately yielding a polyamide. wikipedia.org

Table 3: Compound Names

| Compound Name |

|---|

| 2-Azetidinone, 1-cyclohexyl-4-methyl- |

| Penicillin |

Stereochemical and Regiochemical Control in 2 Azetidinone Synthesis and Derivatization

Diastereoselectivity in 2-Azetidinone Synthesis

The creation of multiple stereocenters in a single step is a hallmark of efficient synthesis. In the context of 2-azetidinones, the relative configuration of substituents at the C3 and C4 positions is of critical importance for biological activity. The [2+2] cycloaddition of a ketene (B1206846) and an imine, known as the Staudinger reaction, is one of the most powerful methods for constructing the β-lactam ring, and the diastereoselectivity of this reaction has been a subject of intense study.

The Staudinger reaction involves the [2+2] cycloaddition of a ketene with an imine to form a 2-azetidinone. The stereochemical outcome of this reaction, yielding either a cis or trans relationship between the substituents at the C3 and C4 positions, is highly dependent on the reaction mechanism and conditions.

The reaction is generally understood to proceed through a two-step mechanism involving a zwitterionic intermediate. The initial nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon leads to the formation of this intermediate. Subsequent conrotatory electrocyclization of the zwitterion then forms the four-membered β-lactam ring. mdpi.com

The geometry of the starting imine plays a crucial role in determining the final stereochemistry. Typically, (E)-imines lead to the formation of cis-β-lactams, while (Z)-imines yield trans-β-lactams. mdpi.com However, this outcome can be influenced by potential isomerization of the imine or the zwitterionic intermediate. The stereochemistry is often determined by analyzing the coupling constants between the C3-H and C4-H protons in ¹H NMR spectroscopy, where J_cis_ is typically larger (3.0–5.6 Hz) than J_trans_ (0–2.7 Hz). mdpi.com

Table 1: Factors Influencing cis/trans Stereoselectivity in Staudinger Reactions

| Factor | Influence on Stereochemistry | Reference |

|---|---|---|

| Imine Geometry | (E)-imines generally yield cis products; (Z)-imines yield trans products. | mdpi.com |

| Reaction Temperature | Higher temperatures can favor the formation of the thermodynamically more stable trans isomer. | mdpi.com |

| Solvent Polarity | Solvent can influence the lifetime and stability of the zwitterionic intermediate, affecting the stereochemical outcome. | researchgate.net |

| Order of Addition | The order in which reactants are mixed can affect the concentration of intermediates and favor one pathway over another. | researchgate.net |

For example, the reaction of an imine directly with an acyl chloride in the presence of a base, where the ketene is formed in situ, can lead to different stereochemical outcomes. If ketene formation precedes the reaction with the imine, the product may be predominantly cis. Conversely, if the imine reacts first with the acyl chloride, a subsequent intramolecular S_N_2 displacement can favor the trans product. researchgate.net

Beyond the geometry of the starting materials, electronic and steric effects exerted by the substituents on both the ketene and the imine significantly govern the diastereoselectivity of 2-azetidinone formation.

Steric Effects: The bulk of the substituents on the imine nitrogen (like the cyclohexyl group in 1-cyclohexyl-4-methyl-2-azetidinone) and on the ketene can influence the approach of the reactants and the relative stability of the transition states leading to the cis and trans isomers. researchgate.net Larger substituents tend to favor the formation of the less sterically hindered trans product, which is often the thermodynamic product. For instance, increasing the steric bulk of the N-substituent in the imine generally leads to a higher proportion of the trans-β-lactam. researchgate.net

Electronic Effects: The electronic nature of the substituents can alter the nucleophilicity of the imine and the electrophilicity of the ketene, thereby influencing reaction rates and the stability of the zwitterionic intermediate. Electron-donating groups on the imine can accelerate the initial nucleophilic attack, while electron-withdrawing groups on the ketene enhance its reactivity. These electronic perturbations can modify the energy landscape of the reaction, thereby influencing the diastereomeric ratio of the products. researchgate.net Theoretical studies have been employed to understand the complex interplay of these effects and to explain the observed stereochemical outcomes. mdpi.com

Enantioselective Synthesis of Chiral 2-Azetidinones

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods for the synthesis of chiral 2-azetidinones. The primary strategies involve the use of chiral auxiliaries, which are temporarily incorporated into one of the reactants, or the use of chiral catalysts.

A widely employed and reliable method for achieving enantioselectivity is the use of a chiral auxiliary. williams.edu In this approach, a chiral molecule is covalently attached to either the ketene or the imine precursor. This auxiliary directs the cycloaddition to occur preferentially from one face, leading to the formation of a diastereomerically enriched β-lactam. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product.

Commonly used auxiliaries include those derived from chiral pool starting materials like amino acids, sugars, or terpenes. For example, imines derived from D-(+)-glucose have been used in [2+2] cycloadditions with ketenes to produce predominantly cis-β-lactams with high diastereoselectivity. researchgate.net Similarly, chiral oxazolidinones, developed by Evans, are effective auxiliaries that can be attached to the ketene precursor to control the stereochemical outcome of the cycloaddition. williams.edu The predictability and high levels of induction offered by chiral auxiliaries make this a powerful and practical approach for asymmetric β-lactam synthesis.

Catalytic asymmetric synthesis represents a more elegant and atom-economical approach to chiral molecules. In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.

Organocatalysis: In recent years, organocatalysis—the use of small, chiral organic molecules as catalysts—has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.orgmdpi.com For the Staudinger reaction, chiral nucleophilic catalysts, such as planar-chiral azaferrocenes or quinine (B1679958) derivatives, have been developed. acs.org These catalysts can activate the ketene by forming a chiral acylammonium or enolate intermediate, which then reacts with the imine in a highly enantioselective manner. For example, cis-spirooxindole β-lactams have been synthesized with excellent enantiomeric excess (ee ≥99%) using an isothiourea organocatalyst. mdpi.com

Copper(I) Catalysis: Transition metal catalysis has also been successfully applied to the asymmetric synthesis of β-lactams. Copper(I) complexes with chiral ligands are particularly effective. The Kinugasa reaction, for instance, involves the copper-catalyzed reaction of a terminal alkyne with a nitrone to produce β-lactams. Chiral tris(oxazoline)/Cu(I) complexes have been shown to catalyze this reaction with high enantio- and diastereoselectivity. researchgate.net While this method differs from the classic Staudinger reaction, it provides an alternative and powerful route to optically active 2-azetidinones. Copper(I) catalysts have also been developed for the asymmetric functionalization of carbonyl compounds, showcasing their versatility in creating chiral centers. nih.gov

Regioselective Functionalization of the 2-Azetidinone Ring System

Beyond the initial synthesis, the subsequent functionalization of the pre-formed β-lactam ring is crucial for creating molecular diversity and accessing a wider range of analogues. The regioselective introduction of substituents at specific positions of the 2-azetidinone core is a significant synthetic challenge.

The reactivity of the 2-azetidinone ring is dominated by the strained amide bond and the acidity of the protons at the C3 and C4 positions. Functionalization can be directed to different sites:

N1-Position: The nitrogen atom can be readily alkylated or acylated, though this is often controlled during the initial cycloaddition step by the choice of imine.

C3-Position: Deprotonation at the C3 position with a strong base can generate an enolate, which can then be trapped with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups. The stereochemical outcome of these reactions is a critical consideration.

C4-Position: Functionalization at C4 is often achieved by using a starting ketene that already bears the desired substituent. However, methods for the direct C-H functionalization of the C4 position are also being developed. For instance, regioselective lithiation of related 2-arylazetidines has been shown to be dependent on the nature of the nitrogen substituent, allowing for functionalization at different positions. rsc.org

Copper-catalyzed methods have also been developed for the difunctionalization of related azetine systems, installing versatile boryl and allyl groups across the double bond with high regioselectivity, which can then be further transformed. nih.gov Such strategies highlight the ongoing efforts to develop controlled and regioselective methods for modifying the core azetidine (B1206935) and azetidinone scaffolds. nih.govnih.gov

Advanced Chemical Transformations and Synthetic Applications of 2 Azetidinones

Ring-Opening Reactions for Beta-Amino Acid and Heterocycle Synthesis

The inherent ring strain of the 2-azetidinone core makes it susceptible to nucleophilic attack, providing a powerful and stereocontrolled route to valuable β-amino acid derivatives and other nitrogen-containing heterocycles. beilstein-journals.org

Nucleophilic Additions to the 2-Azetidinone Ring for Beta-Amino Acid Derivatives

The cleavage of the amide bond in 2-azetidinones via nucleophilic addition is a well-established method for the synthesis of β-amino acids. These motifs are crucial components of numerous natural products and pharmaceuticals. The reaction typically involves the attack of a nucleophile at the carbonyl carbon, leading to the opening of the four-membered ring.

A systematic study on the base-assisted intramolecular alkylation of N-benzyl-N-chloroacetyl amino acid derivatives has provided a versatile route to 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinones. nih.gov This methodology allows for the creation of β-lactams with quaternary centers at the C(4) position. nih.gov For instance, the intramolecular cyclization of phenylalanine and leucine (B10760876) derivatives has been shown to yield the corresponding β-lactam derivatives with moderate enantioselectivity. nih.gov This reaction is believed to proceed through planar enolate intermediates that possess dynamic chirality. nih.gov

| Precursor Amino Acid | Protecting Group | Resulting β-Lactam | Enantioselectivity |

| Phenylalanine | Benzyl | 1-benzyl-4-benzyl-4-carboxy-2-azetidinone | Moderate (up to 56%) |

| Leucine | Benzyl | 1-benzyl-4-isobutyl-4-carboxy-2-azetidinone | Moderate |

This table illustrates the synthesis of 4-alkyl-4-carboxy-2-azetidinones from amino acid precursors.

Synthesis of Nitrogen-Containing Heterocycles from 2-Azetidinones

Beyond their use as precursors to β-amino acids, 2-azetidinones are valuable intermediates for the synthesis of a diverse range of nitrogen-containing heterocycles. nih.govorganic-chemistry.org The ring-opening and subsequent recyclization strategies allow for the construction of larger, more complex heterocyclic systems. For example, the reaction of a 4-propargyloxyphenyl-substituted β-lactam with sodium azide (B81097) can lead to the formation of a β-lactam-fused benzotriazolo-oxazocane derivative through an intramolecular azide-alkyne click reaction. mdpi.com

Post-Synthetic Derivatization Strategies

The 2-azetidinone nucleus provides multiple sites for further functionalization, enabling the synthesis of a vast library of derivatives with diverse chemical and biological properties.

Functionalization at Nitrogen and Carbon Centers of the 2-Azetidinone Nucleus

The nitrogen and carbon atoms of the β-lactam ring can be readily functionalized. For instance, the Staudinger synthesis, the cycloaddition of a ketene (B1206846) and an imine, remains a primary method for accessing variously substituted 2-azetidinones. mdpi.com This reaction allows for the introduction of a wide range of substituents at the N1, C3, and C4 positions. For example, the reaction of chloroacetyl chloride with aromatic imines using triethylamine (B128534) as a base can produce 1,4-diaryl-3-chloro-2-azetidinones. mdpi.com Similarly, the use of 2-acetoxyacetyl chloride in the Staudinger synthesis leads to 3-acetoxy-2-azetidinones, which can be subsequently hydrolyzed to the corresponding 3-hydroxy derivatives. mdpi.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Azetidinone Hybrids

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have emerged as powerful tools for the synthesis of complex molecules. yonedalabs.com While direct cross-coupling on the 2-azetidinone ring itself can be challenging, derivatized azetidinones can participate in such reactions. For instance, a palladium-catalyzed regioselective and enantiospecific ring-opening Suzuki-Miyaura arylative cross-coupling of N-tosyl-2-arylazetidines with arylboronic acids has been developed to produce enantioenriched 3,3-diarylpropylamines. researchgate.net This demonstrates the potential for using azetidine-based structures in advanced cross-coupling strategies.

Furthermore, readily synthesized, water-stable Pd(II) complexes of azetidine-based tridentate ligands have shown high activity as catalysts for the Suzuki-Miyaura coupling of aryl bromides and chlorides with arylboronic acids. researchgate.net

| Catalyst System | Substrates | Reaction Conditions | Outcome |

| Azetidine-Pd(II) complexes | Aryl bromides and arylboronic acids | Water | Highly active coupling |

| Azetidine-Pd(II) complexes | Aryl chlorides and arylboronic acids | Water | Effective coupling |

This table summarizes the application of azetidine-based catalysts in Suzuki-Miyaura cross-coupling reactions.

Construction of Fused and Spirocyclic Azetidinone Systems

The development of methodologies to construct fused and spirocyclic systems containing a 2-azetidinone core has significantly expanded the structural diversity and potential applications of this heterocyclic scaffold. These more complex architectures are of great interest in medicinal chemistry and materials science.

The synthesis of spiro-fused (2-oxoindolin-3-yl)-2-azetidinones can be achieved from isatin-derived imines with 2-(4-chlorophenyl)acetyl chloride. mdpi.com The diastereoselectivity of this reaction can be controlled by the reaction conditions. Refluxing in DMF primarily yields the trans-isomer, while in situ generation of the acyl chloride at room temperature favors the cis-isomer. mdpi.com

Novel strategies for preparing diversely functionalized spirocyclic β-lactams have been developed using metal-mediated carbonyl addition/cyclization reaction sequences. researchgate.net For example, regioselective addition of organometallic reagents to azetidine-2,3-diones can yield various unsaturated alcohol derivatives, which can then undergo ruthenium-, silver-, or palladium-catalyzed reactions to form oxaspiro-β-lactams. researchgate.net

Intramolecular Cyclizations Leading to Polycyclic Azetidinones

Intramolecular cyclization reactions are a powerful strategy for the efficient construction of complex, multi-cyclic molecules from a single precursor. In the context of 2-azetidinone chemistry, these transformations can forge new rings fused or bridged to the core β-lactam, leading to novel polycyclic scaffolds with potential biological activity. For a starting material like 2-Azetidinone, 1-cyclohexyl-4-methyl-, such cyclizations would first require the strategic introduction of reactive functional groups onto the N-cyclohexyl or C4-methyl substituents.

One of the most powerful intramolecular reactions for forming six-membered rings is the Diels-Alder reaction. By attaching a diene to one part of the molecule and a dienophile to another, a [4+2] cycloaddition can be thermally induced to create a fused or bridged bicyclic system with a high degree of stereocontrol. For instance, a derivative of 1-cyclohexyl-4-methyl-2-azetidinone could be synthesized where the cyclohexyl ring is functionalized with a diene and the C4 position bears an alkene, setting the stage for an intramolecular Diels-Alder reaction to form a complex tricyclic azetidinone. documentsdelivered.com

Another common approach to forming new rings is through intramolecular nucleophilic substitution. For example, a leaving group, such as a halide, could be installed at the terminus of a carbon chain attached to the C4 position. A nucleophile, such as an enolate generated from a carbonyl group tethered to the N-cyclohexyl ring, could then displace the leaving group to form a new cyclic structure. The following table provides representative examples of intramolecular cyclizations on functionalized 2-azetidinone scaffolds.

| Reactant | Reaction Type | Conditions | Product | Key Features |

| A 2-azetidinone with tethered diene and dienophile | Intramolecular [4+2] Cycloaddition | Heat | Fused or bridged tricyclic β-lactam | High stereoselectivity in the formation of multiple new chiral centers. |

| A 2-azetidinone with a tethered nucleophile and electrophile | Intramolecular Nucleophilic Substitution | Base or Acid Catalysis | Fused bicyclic β-lactam | Formation of a new carbocyclic or heterocyclic ring. |

Cycloadditions for Complex Azetidinone Scaffolds

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. mdpi.com These reactions are highly valuable in synthetic chemistry for their ability to rapidly increase molecular complexity in a single step. The 2-azetidinone ring itself is most famously synthesized via the Staudinger [2+2] cycloaddition of a ketene and an imine. researchgate.net However, the pre-formed β-lactam can also serve as a platform for further cycloaddition reactions to build intricate molecular scaffolds.

The substituents on 2-Azetidinone, 1-cyclohexyl-4-methyl- can be modified to participate in various cycloaddition reactions. For example, the C4-methyl group could be elaborated into a 1,3-dipole, such as a nitrile oxide or an azide, which can then undergo a [3+2] cycloaddition with an appropriate dipolarophile (e.g., an alkene or alkyne) to form a five-membered heterocyclic ring fused to the azetidinone. This approach has been used to synthesize complex tetracyclic fused scaffolds. nih.gov

Similarly, the N-cyclohexyl or C4-methyl group can be functionalized to act as a diene or a dienophile in a [4+2] cycloaddition (Diels-Alder reaction). An intermolecular Diels-Alder reaction between a diene-containing azetidinone derivative and an external dienophile can lead to the formation of a six-membered ring appended to the β-lactam scaffold. nih.govnih.gov These reactions are renowned for their predictability and stereochemical control. The following table details representative cycloaddition reactions involving functionalized 2-azetidinones.

| Azetidinone Derivative | Reaction Type | Coreactant | Product | Significance |

| A 4-(azidomethyl)-2-azetidinone | [3+2] Cycloaddition | Alkyne | A triazole-containing β-lactam | Introduction of a stable, aromatic heterocyclic ring; "click chemistry". |

| A 1-(buta-1,3-dienyl)-2-azetidinone | [4+2] Cycloaddition | Maleimide | A fused polycyclic imide | Construction of a complex bridged system with defined stereochemistry. |

Through these and other cycloaddition strategies, the relatively simple scaffold of 2-Azetidinone, 1-cyclohexyl-4-methyl- can be transformed into a wide array of complex, polycyclic, and heterocyclic structures suitable for further investigation in various fields of chemistry.

Theoretical and Computational Chemistry Studies of 2 Azetidinone, 1 Cyclohexyl 4 Methyl and Analogs

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations have become essential for analyzing the mechanisms of reactions that form 2-azetidinone rings. rsc.org These computational methods can map out entire reaction pathways, providing insights into the energies of reactants, products, transition states, and intermediates.

The Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine remains a primary method for synthesizing the 2-azetidinone core. mdpi.com Theoretical studies have been crucial in dissecting its complex mechanism. It is widely accepted that this reaction does not typically proceed through a concerted pathway but rather a two-step mechanism. mdpi.com

Computational models, often using Density Functional Theory (DFT), have elucidated the key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the imine nitrogen on the central carbon of the ketene. This leads to the formation of a zwitterionic intermediate. mdpi.com

Electrocyclization: This zwitterionic species then undergoes a conrotatory four-electron electrocyclization to form the four-membered β-lactam ring. This step can also be viewed as an intramolecular Mannich-type reaction. mdpi.com

DFT calculations allow for the precise location and characterization of the transition state (TS) for both the initial nucleophilic attack and the subsequent ring-closure. The calculated energy barriers (activation energies) for these steps help in understanding the reaction kinetics. For instance, studies on related azetidine-forming reactions have used DFT to map the potential energy surface, identifying the transition states connecting the reactants to the intermediates and the intermediates to the final products. acs.orgresearchgate.net The geometry of these transition states provides critical information about the bond-forming and bond-breaking processes.

Table 1: Representative Calculated Parameters for Reaction Intermediates and Transition States in Azetidinone Synthesis Note: This table is illustrative, based on general findings for β-lactam synthesis, as specific data for 1-cyclohexyl-4-methyl-2-azetidinone is not available.

| Species | Method | Calculated Property | Value |

| Zwitterionic Intermediate | DFT (B3LYP) | Relative Energy | -5 to -15 kcal/mol |

| Ring-Closing Transition State | DFT (B3LYP) | Activation Energy | +10 to +20 kcal/mol |

| C-C Bond Length in TS | DFT (B3LYP) | Bond Length (Å) | ~2.2 Å |

| N-C Bond Length in TS | DFT (B3LYP) | Bond Length (Å) | ~2.0 Å |

Prediction of Stereochemical Outcomes (e.g., DFT Calculations)

The stereochemistry of the final 2-azetidinone product (e.g., cis vs. trans isomers) is a critical aspect of its synthesis, and DFT calculations are a powerful tool for predicting and rationalizing these outcomes. nih.govresearchgate.net The stereoselectivity of the Staudinger reaction is highly dependent on the substituents on both the ketene and the imine, as well as the reaction conditions. mdpi.com

Computational approaches predict the stereochemical outcome by comparing the activation energies of the different diastereomeric transition states. The pathway with the lower energy transition state is kinetically favored, leading to the major product.

For example, in the formation of a 3,4-disubstituted-2-azetidinone, two primary pathways exist for the ring-closing step of the zwitterionic intermediate, leading to either the cis or the trans product. DFT calculations can model the transition states for both the cis and trans cyclizations. The calculated energy difference between these two transition states (ΔΔG‡) can be used to predict the diastereomeric ratio (d.r.) of the products. A lower energy for the transition state leading to the cis product would predict cis-selectivity, a phenomenon observed in many Staudinger reactions. mdpi.com X-ray analysis of synthesized β-lactams often serves to confirm these theoretical predictions. mdpi.com

Electronic Structure and Reactivity Analyses of 2-Azetidinones

The unique reactivity of the 2-azetidinone ring is a direct consequence of its electronic structure, which is heavily influenced by ring strain. globalresearchonline.net The four-membered lactam ring is significantly strained, which leads to a more pyramidal nitrogen atom and increased susceptibility of the carbonyl carbon to nucleophilic attack compared to unstrained amides. globalresearchonline.netresearchgate.net

Theoretical analyses provide quantitative measures of this reactivity. Atomic site condensed Fukui functions, derived from DFT, can be used to identify the most reactive sites within a molecule. researchgate.net Studies on the parent 2-azetidinone molecule have shown that the strained lactam ring atoms exhibit higher chemical reactivity compared to analogous acyclic amides. researchgate.net

The high degree of ring strain also affects the spectroscopic properties of the molecule. For instance, the carbonyl stretching frequency in the infrared (IR) spectrum of strained β-lactams is typically observed at a higher wavenumber (1735–1765 cm⁻¹) compared to unstrained amides (around 1600 cm⁻¹). globalresearchonline.netnih.gov This shift is attributed to the increased electrophilicity and s-character of the carbonyl carbon due to the geometric constraints of the ring. globalresearchonline.net

Modeling of Catalytic Processes Involving 2-Azetidinones (e.g., Gold-Catalyzed Cyclization)

Computational modeling is extensively used to investigate the mechanisms of metal-catalyzed reactions involving 2-azetidinones. Gold catalysts, in particular, have emerged as powerful tools for promoting novel cyclization reactions of 2-azetidinone derivatives bearing unsaturated side chains, such as allenyl groups. acs.orgresearchgate.net

DFT calculations have been instrumental in mapping the catalytic cycles of these complex transformations. acs.org For instance, in the gold-catalyzed cyclization of 4-allenyl-2-azetidinones, computational studies can help to elucidate the multi-step reaction mechanism. acs.orgresearchgate.net A proposed general mechanism, supported by computational findings in related gold-catalyzed reactions of allenes and alkynes, involves several key steps:

Activation: The gold(I) catalyst activates the allene (B1206475) moiety by coordinating to the π-system. beilstein-journals.org

Cyclization: An intramolecular nucleophilic attack from another part of the molecule onto the activated allene occurs. nih.gov

Intermediate Formation: This can lead to the formation of key intermediates, such as gold-containing cyclopropyl (B3062369) carbene species. beilstein-journals.orgnih.gov

Rearrangement and Product Formation: The intermediate undergoes further rearrangement, ultimately leading to the final bicyclic product and regenerating the gold catalyst. nih.gov

Combined experimental and computational studies on related systems have shown how DFT can predict regioselectivity and probe the feasibility of different mechanistic pathways. acs.orgnih.gov These models can evaluate the energies of various intermediates and transition states, providing a detailed understanding of how the gold catalyst facilitates the reaction and controls its outcome. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Azetidinone, 1 Cyclohexyl 4 Methyl

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of both its relative and absolute stereochemistry. For 2-Azetidinone, 1-cyclohexyl-4-methyl-, this technique would resolve the spatial arrangement of the cyclohexyl and methyl groups relative to the four-membered β-lactam ring.

The key stereochemical question for this molecule is the relationship between the C4-methyl group and the C3-hydrogen, which can be either cis or trans. X-ray crystallography would provide the precise bond angles, bond lengths, and torsion angles of the molecule. This data allows for the direct visualization of the stereochemistry, confirming whether the substituents on the azetidinone ring are on the same (cis) or opposite (trans) faces.

Furthermore, if a chiral resolving agent is used or if the crystal forms in a chiral space group, XRD can be used to determine the absolute configuration (R/S) at both the C4 and the cyclohexyl-bearing N1 positions, should chirality exist at the latter upon substitution. The successful application of XRD is, however, contingent upon the ability to grow a suitable single crystal of the compound.

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). nih.govresearchgate.net This allows for the unambiguous determination of the molecular formula. For 2-Azetidinone, 1-cyclohexyl-4-methyl- (C₁₀H₁₇NO), HRMS would confirm this elemental composition by matching the experimental mass to the calculated exact mass.

Tandem mass spectrometry (MS/MS) experiments can further probe the structure by inducing fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information, potentially showing characteristic losses of the methyl or cyclohexyl groups, or cleavage of the β-lactam ring, which helps to confirm the proposed structure. nih.govmdpi.com

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The most characteristic feature in the IR spectrum of 2-Azetidinone, 1-cyclohexyl-4-methyl- is the carbonyl (C=O) stretching vibration of the β-lactam ring. Due to the significant ring strain, this absorption appears at a characteristically high frequency, typically in the range of 1730-1770 cm⁻¹. oup.comresearchgate.net This high-frequency absorption is a hallmark of the four-membered lactam ring. Other expected absorptions would include C-H stretching vibrations for the sp³-hybridized carbons of the cyclohexyl and methyl groups, which are typically found in the 2850-3000 cm⁻¹ region. utdallas.edulibretexts.org

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| β-Lactam | C=O Stretch | 1730 - 1770 |

| Alkyl/Cycloalkyl | C-H Stretch | 2850 - 3000 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.